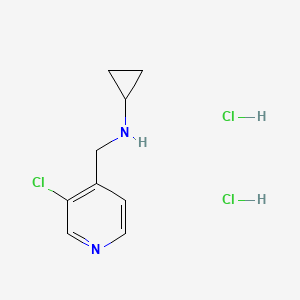![molecular formula C15H12ClNO4S B13722756 3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C15H12ClNO4S and a molecular weight of 337.78 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated phenyl group and a sulfonamide group attached to an acrylic acid moiety.
Méthodes De Préparation
The synthesis of 3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonamide with 4-bromobenzaldehyde under basic conditions to form the corresponding sulfonamide derivative. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The acrylic acid moiety can participate in Michael addition reactions, leading to covalent modifications of target molecules. These interactions can modulate various biochemical pathways, making the compound useful in research applications .
Comparaison Avec Des Composés Similaires
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid can be compared with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole. While these compounds share the sulfonamide group, this compound is unique due to its acrylic acid moiety and chlorinated phenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C15H12ClNO4S |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
3-[4-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19) |
Clé InChI |
ILWWQTZKJOPNQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


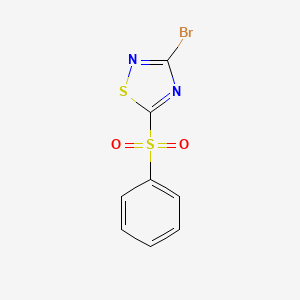
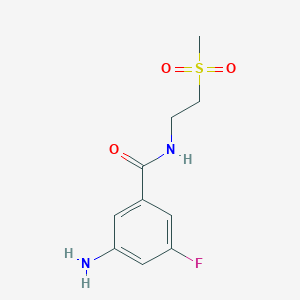
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
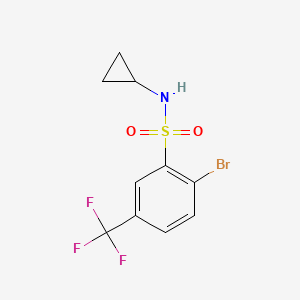
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
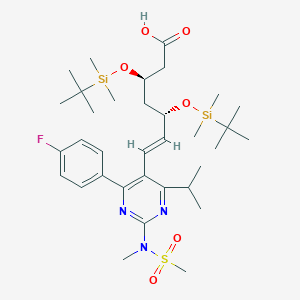
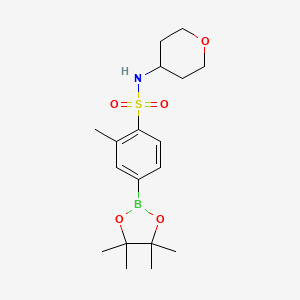
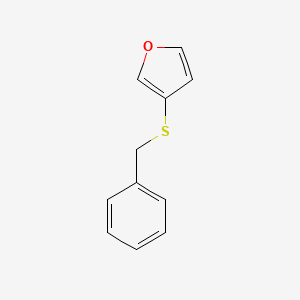
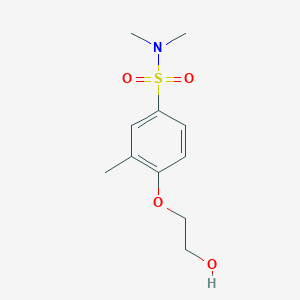
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)

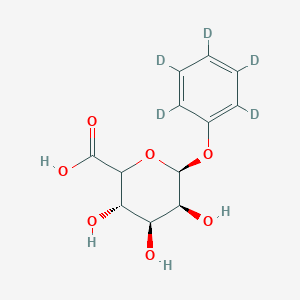
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
